

Unveiling the Synergistic Power of INCB054828 (Pemigatinib) with Chemotherapy in Preclinical Cancer Models

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Compound of Interest

Compound Name: INCB054828

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[City, State] – [Date] – A comprehensive analysis of preclinical data reveals a significant synergistic anti-tumor effect when combining the selective FGFR inhibitor, **INCB054828** (pemigatinib), with conventional chemotherapy agents. This guide provides an in-depth comparison of the performance of these combination therapies in various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field. The evidence strongly suggests that co-administration of pemigatinib with chemotherapy, particularly platinum-based agents, can lead to enhanced efficacy compared to monotherapy, paving the way for promising clinical trial designs.

Enhanced Anti-Tumor Efficacy with Combination Therapy

Preclinical investigations have consistently demonstrated that **INCB054828**, a potent and selective inhibitor of FGFR1, 2, and 3^[1], exhibits a strong synergistic relationship with chemotherapy in tumor models harboring FGFR alterations. The most compelling evidence comes from studies combining pemigatinib with cisplatin. In xenograft models of cancers with FGFR genetic alterations, the combination of **INCB054828** and cisplatin resulted in a significantly greater anti-tumor response than either agent administered alone, while

maintaining an acceptable tolerability profile[1]. This suggests a cooperative mechanism of action that overcomes potential resistance pathways and enhances cancer cell killing.

Clinical observations are beginning to mirror these preclinical findings. The FIGHT-101 trial, a phase 1/2 study, evaluated pemigatinib in combination with gemcitabine and cisplatin, among other agents, in patients with advanced malignancies[2]. The promising results from this and other ongoing clinical trials, such as the FIGHT-302 study comparing pemigatinib to the gemcitabine and cisplatin combination as a first-line treatment for cholangiocarcinoma, underscore the clinical relevance of the preclinical synergy observed[3][4].

Further supporting this combinatorial approach, a study utilizing patient-derived xenografts (PDX) of biliary tract cancer also explored the co-administration of pemigatinib with gemcitabine and cisplatin, reinforcing the potential of this strategy in a model that more closely recapitulates human tumor biology[5].

Quantitative Analysis of Synergistic Effects

To provide a clear comparison of the efficacy of **INCB054828** in combination with chemotherapy, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition in Xenograft Models

Preclinical Model	Treatment Group	Dosage and Schedule	Tumor Growth Inhibition (%)	Statistically Significant Synergy	Reference
FGFR-Altered Xenograft	INCB054828	Not Specified	>50%	N/A	[1]
FGFR-Altered Xenograft	Cisplatin	Not Specified	Moderate	N/A	[1]
FGFR-Altered Xenograft	INCB054828 + Cisplatin	Not Specified	Significantly greater than single agents	Yes	[1]
Biliary Tract Cancer PDX (FGFR2-BICC1 fusion)	Gemcitabine + Cisplatin	Gemcitabine: 100 mg/kg, twice weekly; Cisplatin: 5 mg/kg, twice weekly	Tumor Regression	N/A	[5]
Biliary Tract Cancer PDX (FGFR2-BICC1 fusion)	Pemigatinib + Gemcitabine + Cisplatin	Pemigatinib: 1 mg/kg, daily; Gemcitabine: 100 mg/kg, twice weekly; Cisplatin: 5 mg/kg, twice weekly	Tumor Regression	No significant benefit over Gem/Cis	[5]

Note: Specific tumor growth inhibition percentages from the primary Liu et al. (2020) preclinical study were not publicly available in the reviewed abstracts. The patient-derived xenograft (PDX) model showed tumor regression with the gemcitabine and cisplatin combination, and the addition of pemigatinib did not confer a statistically significant benefit in this specific experiment[\[5\]](#).

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for replication and further investigation.

In Vivo Xenograft Studies (General Protocol)

- Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.
- Tumor Implantation: Human cancer cell lines with known FGFR alterations or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
- Treatment Administration:
 - **INCB054828** (Pemigatinib): Administered orally (p.o.) once daily.
 - Cisplatin: Administered intraperitoneally (i.p.) on a specified schedule.
 - Gemcitabine: Administered intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.
- Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed.
- Tolerability Assessment: Animal body weight and general health are monitored throughout the experiment.

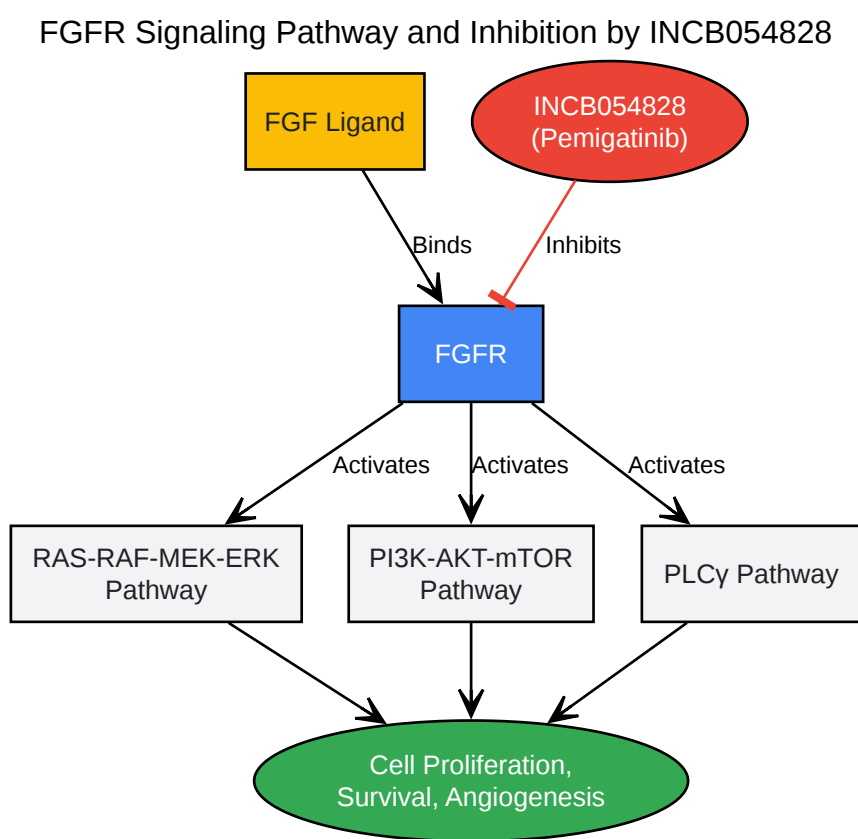
Patient-Derived Xenograft (PDX) Model Protocol

- Model: Biliary tract cancer PDX with an FGFR2-BICC1 fusion.
- Treatment Groups:
 - Vehicle Control
 - Gemcitabine (100 mg/kg, i.p., twice weekly) + Cisplatin (5 mg/kg, i.p., twice weekly)
 - Pemigatinib (1 mg/kg, p.o., daily) + Gemcitabine (100 mg/kg, i.p., twice weekly) + Cisplatin (5 mg/kg, i.p., twice weekly)

- Endpoint: Tumor volume was monitored, and event-free survival (time to tumor doubling) was assessed[5].

Visualizing the Mechanism of Action and Experimental Design

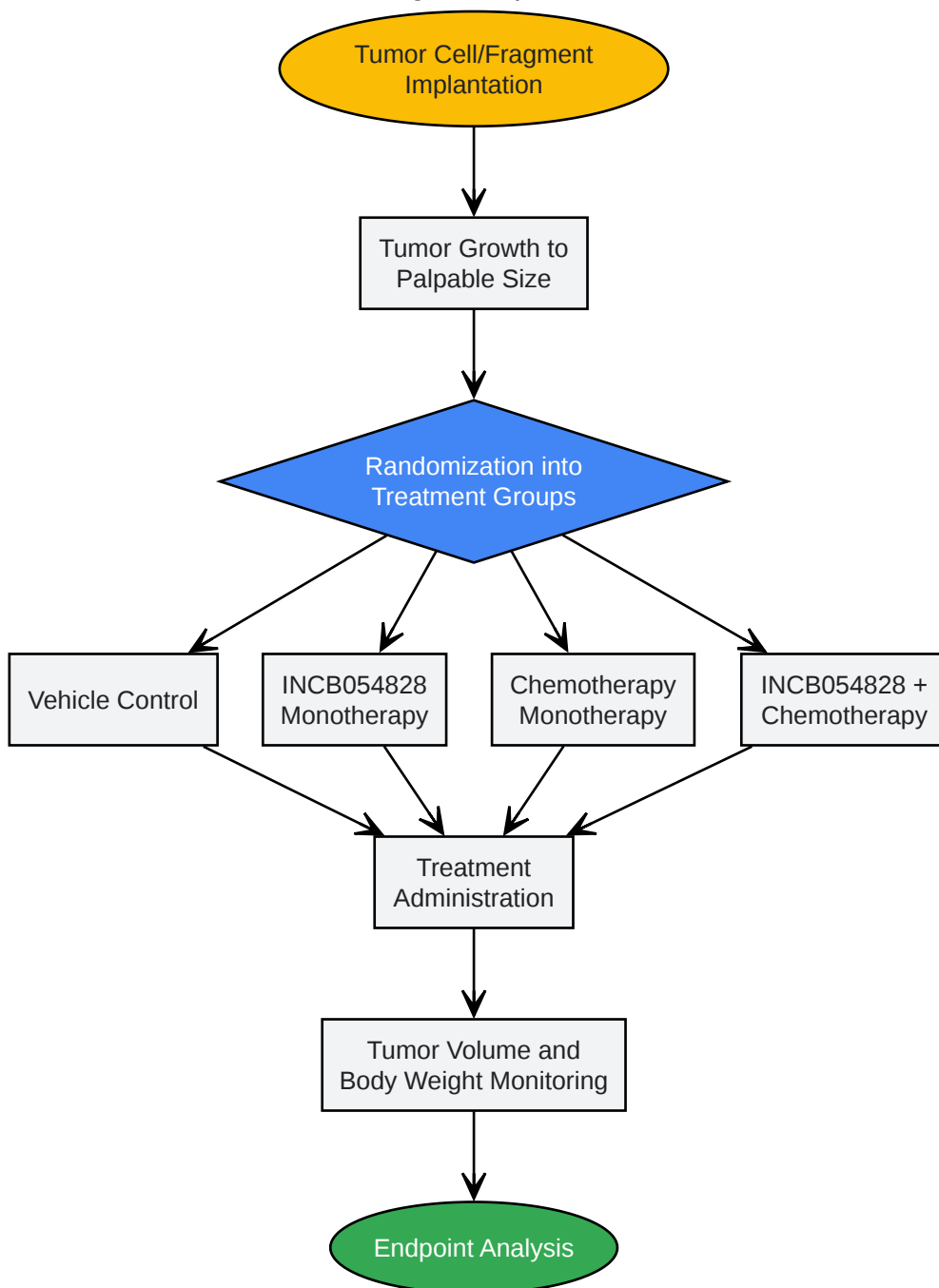
To illustrate the underlying biological pathways and experimental workflows, the following diagrams are provided.



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Caption: Mechanism of **INCB054828** (pemigatinib) inhibition of the FGFR signaling pathway.

Preclinical Xenograft Experiment Workflow



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Caption: Workflow for a typical preclinical xenograft study evaluating combination therapy.

Conclusion

The preclinical evidence strongly supports the synergistic activity of **INCB054828** (pemigatinib) with chemotherapy, particularly cisplatin, in cancer models with FGFR alterations. This combination strategy holds the potential to enhance therapeutic efficacy and overcome resistance, offering a promising avenue for the treatment of FGFR-driven malignancies. The ongoing clinical trials will be instrumental in validating these preclinical findings and establishing the role of pemigatinib-chemotherapy combinations in the clinical setting. Further preclinical research is warranted to explore the synergy of pemigatinib with other chemotherapy agents and to elucidate the precise molecular mechanisms underpinning this enhanced anti-tumor activity.

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